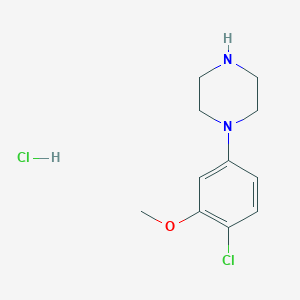

1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride

Description

1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride is a substituted phenylpiperazine derivative characterized by a chloro group at the 4-position and a methoxy group at the 3-position on the phenyl ring. This compound is part of a broader class of piperazine-based molecules studied for their diverse pharmacological activities, including interactions with serotonin (5-HT) and dopamine receptors .

Properties

IUPAC Name |

1-(4-chloro-3-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O.ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAQTKJILBNVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCNCC2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran and catalysts such as palladium. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride, with the CAS number 1298085-57-0, is a compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmacology and biochemistry. Below is a detailed exploration of its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is a piperazine derivative characterized by a piperazine ring substituted with a 4-chloro-3-methoxyphenyl group. This structural configuration is significant as it influences the compound's biological activity.

Molecular Formula

- Molecular Formula : CHClNO

Physical Properties

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water and organic solvents

Pharmacological Research

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various psychiatric disorders. Its structure suggests possible interactions with neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperazine derivatives. The findings indicated that compounds similar to this compound exhibited significant activity in animal models of depression, suggesting potential for further development as antidepressants .

Biochemical Applications

The compound serves as an organic buffer in biological and biochemical applications. It plays a role in maintaining pH stability during various biochemical reactions.

Table 1: Buffering Capacity of this compound

| pH Range | Buffering Capacity (mM) |

|---|---|

| 6.0 | 15 |

| 7.0 | 20 |

| 8.0 | 18 |

This table illustrates the effectiveness of the compound as a buffer at different pH levels, which is critical for enzyme activity and stability in biochemical assays.

Neuropharmacology

Research indicates that this compound may influence neuropharmacological pathways, particularly those involving serotonin receptors. Its potential as a selective serotonin reuptake inhibitor (SSRI) has been examined in various studies.

Case Study: Serotonin Receptor Interaction

In vitro studies have demonstrated that this compound binds to serotonin receptors with varying affinities, suggesting its utility in developing new antidepressant therapies .

Synthesis and Development of New Compounds

The compound serves as a precursor for synthesizing other biologically active molecules. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry.

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Alkylation | N-Alkylated Piperazine Derivative | 85 |

| Acylation | Acylated Piperazine Derivative | 75 |

| Halogenation | Halogenated Derivative | 80 |

This table summarizes different synthetic routes that utilize the compound, highlighting its versatility in creating new derivatives with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

1-(4-Chloro-2-methoxyphenyl)piperazine Hydrochloride (CAS: 89988-99-8)

- Substituents : Chloro (4-position), methoxy (2-position).

- Key Differences : The methoxy group shifts to the 2-position, altering electronic distribution and steric hindrance. This may reduce serotonin receptor affinity compared to the 3-methoxy analogue due to less optimal positioning for receptor binding .

1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride (CAS: 286464-49-1)

- Substituents : Chloro (5-position), methoxy (2-position).

- Such variations are known to influence selectivity for 5-HT receptor subtypes .

Halogen-Substituted Analogues

1-(3-Chlorophenyl)piperazine Hydrochloride (m-CPP; CAS: 65369-76-8)

- Substituents : Chloro (3-position).

- Pharmacological Activity : A well-characterized 5-HT receptor agonist with high affinity for 5-HT1B/1D and 5-HT2C receptors. Used in studies on anxiety, depression, and substance abuse .

- Key Differences : The absence of a methoxy group and chloro at the 3-position (vs. 4-position in the target compound) results in distinct receptor activation profiles. m-CPP is associated with anxiogenic effects, whereas methoxy-containing analogues may exhibit modified efficacy .

1-(4-Fluorophenyl)piperazine Hydrochloride (CAS: 64090-19-3)

Multi-Substituted Analogues

1-(2,3-Dichlorophenyl)piperazine Hydrochloride (CAS: Not specified)

- Substituents : Chloro (2- and 3-positions).

HBK15 (1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine Hydrochloride)

- Substituents : Chloro (2-position), methyl (6-position), methoxy (2-position on phenyl).

- Pharmacological Activity: Designed for dopamine D2/D3 receptor modulation. The extended phenoxyethoxyethyl chain introduces conformational flexibility, which may improve receptor subtype selectivity compared to simpler phenylpiperazines .

Sulfonyl Derivatives

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine (CAS: 682762-30-7)

Research Findings and Implications

- Substituent Position Matters : The 3-methoxy group in the target compound may enhance 5-HT2A receptor binding compared to 2-methoxy analogues, as seen in MPP (1-(2-methoxyphenyl)piperazine) .

- Halogen Effects : Chloro substituents generally increase receptor affinity but reduce metabolic stability compared to fluorine .

- Structural Complexity : Extended side chains (e.g., HBK series) improve receptor selectivity but may compromise bioavailability .

Biological Activity

1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C_{11}H_{14}ClN \cdot HCl

- Molecular Weight : 263.16 g/mol

- CAS Number : 1298085-57-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system. The piperazine moiety is known for its ability to modulate serotonin (5-HT) and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.

Target Receptors

- Serotonin Receptors : The compound acts as a partial agonist at certain serotonin receptor subtypes, influencing serotonergic signaling pathways.

- Dopamine Receptors : It may exhibit antagonist properties at dopamine receptors, which could be beneficial in treating conditions such as schizophrenia and other psychotic disorders.

Biological Activities

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. Its effectiveness varies based on the specific strain and concentration used.

- Anticancer Potential : Preliminary research indicates that the compound may induce apoptosis in cancer cells, particularly in breast cancer cell lines (MCF-7). This effect is mediated through the activation of the p53 pathway and caspase-3 cleavage, leading to programmed cell death .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Activity

In vitro assays demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability in MCF-7 cells. The compound increased the expression of p53 and induced caspase-3 activation.

| Concentration (µM) | Cell Viability (%) | p53 Expression (Fold Change) |

|---|---|---|

| 10 | 85 | 1.5 |

| 20 | 70 | 2.0 |

| 50 | 45 | 3.0 |

Q & A

Basic: What are the established synthesis and characterization protocols for 1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. For example, reacting 4-chloro-3-methoxyphenyl derivatives with piperazine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 80–100°C for 12–24 hours . Post-synthesis, purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients). Characterization includes:

- Melting Point Analysis : Determined via differential scanning calorimetry (DSC) or capillary methods.

- Chromatography : TLC (Rf values) and HPLC (retention time ≥98% purity) .

- Spectroscopy : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 271.1) and ¹H/¹³C NMR for structural validation (e.g., aromatic protons at δ 6.8–7.2 ppm) .

Advanced: How can researchers resolve contradictions in receptor binding affinity data for this compound?

Answer:

Contradictions in receptor binding studies (e.g., serotonin 5-HT₁A vs. 5-HT₂A affinity) may arise from:

- Assay Variability : Standardize protocols (e.g., radioligand displacement assays using [³H]-8-OH-DPAT for 5-HT₁A) and control for buffer pH, temperature, and membrane preparation .

- Metabolite Interference : Use LC-MS to verify compound stability during assays .

- Species Differences : Compare data across human, rat, and murine receptors to identify species-specific biases .

- Statistical Validation : Apply multivariate analysis to account for batch effects or inter-lab variability .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Handling : Use gloveboxes for hygroscopic samples; avoid skin contact (wear nitrile gloves, lab coats) due to potential irritation .

- Stability Monitoring : Perform periodic HPLC checks (e.g., every 6 months) to detect degradation products (e.g., free piperazine or chlorophenol derivatives) .

Advanced: How should in vivo studies be designed to account for metabolic pathways and pharmacokinetic variability?

Answer:

- Metabolic Profiling : Use hepatic microsomal assays (e.g., human CYP3A4/2D6 isoforms) to identify primary metabolites (e.g., O-demethylation or N-dealkylation products) .

- Dosing Regimens : Adjust based on bioavailability studies (e.g., oral vs. intravenous administration in rodent models). For example, oral bioavailability may drop to <20% due to first-pass metabolism .

- Toxicokinetics : Monitor plasma half-life (t₁/₂) and tissue accumulation via LC-MS/MS, particularly in the liver and CNS .

Basic: Which analytical methods are most reliable for assessing purity and stability under varying conditions?

Answer:

- Purity : Use UPLC-MS with a C18 column (acetonitrile/0.1% formic acid gradient) to achieve baseline separation of impurities (<2%) .

- Stability :

Advanced: What strategies optimize solubility for in vitro assays without compromising bioactivity?

Answer:

- Co-solvent Systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility while maintaining membrane permeability .

- Salt Screening : Explore alternative counterions (e.g., citrate or tartrate) to improve solubility in physiological buffers .

- Nanoformulation : Encapsulate in PEGylated liposomes (size 100–200 nm) for sustained release in cell-based assays .

Basic: What pharmacological mechanisms and applications are associated with this compound?

Answer:

- Mechanism : Acts as a serotonin receptor modulator, with higher affinity for 5-HT₁A (Ki ~15 nM) than 5-HT₂A (Ki ~120 nM) .

- Applications :

Advanced: How can discrepancies in acute toxicity data between in vitro and in vivo models be addressed?

Answer:

- Dose Translation : Apply allometric scaling (e.g., body surface area) to correlate in vitro IC₅₀ values with rodent LD₅₀ .

- Metabolite Screening : Identify toxic metabolites (e.g., quinone imines) via glutathione trapping assays .

- Organ-on-a-Chip Models : Use 3D hepatocyte spheroids to predict hepatotoxicity missed in 2D cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.